REACTION_CXSMILES
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N([O-])=O.[Na+].N[C:6]1[C:7]([CH3:15])=[C:8]([CH:12]=[CH:13][CH:14]=1)[C:9]([OH:11])=[O:10].S(=O)(=O)(O)[OH:17]>O>[OH:17][C:6]1[C:7]([CH3:15])=[C:8]([CH:12]=[CH:13][CH:14]=1)[C:9]([OH:11])=[O:10] |f:0.1|
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Name
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|
Quantity
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22.6 g
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Type
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reactant
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Smiles
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N(=O)[O-].[Na+]
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Name
|
|
Quantity
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45 g
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Type
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reactant
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Smiles
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NC=1C(=C(C(=O)O)C=CC1)C
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Name
|
|
Quantity
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58 mL
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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400 mL
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Type
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solvent
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Smiles
|
O
|
Name
|
|
Quantity
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240 mL
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Name
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|
Quantity
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1.2 L
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Type
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solvent
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Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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-10 °C
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Type
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CUSTOM
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Details
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was stirred for approximately 30 minutes at -10° C.
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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while maintaining the temperature below 7° C
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Type
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CUSTOM
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Details
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The resultant reaction mixture
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Type
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TEMPERATURE
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Details
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slowly heated to 80° C. (heavy gas evolution
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Type
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CUSTOM
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Details
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occurs between the temperatures of 40°-60° C.
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Type
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TEMPERATURE
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Details
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the reaction mixture was cooled to room temperature
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Type
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EXTRACTION
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Details
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the subtitled compound was extracted five times with ethyl acetate (600 mL)
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Type
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CUSTOM
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Details
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The resultant layers were separated
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Type
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EXTRACTION
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Details
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The titled compound was then extracted
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Type
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WASH
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Details
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the combined organic phases were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
to provide a crude material
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Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
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OC=1C(=C(C(=O)O)C=CC1)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |